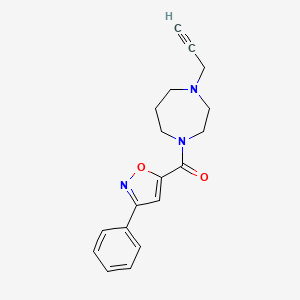
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane, also known as POCD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy. 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may also inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as the ability to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane are still being studied.
实验室实验的优点和局限性
One advantage of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neuroscience and cancer research. However, a limitation of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is its complex synthesis method, which may make it difficult to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane for experiments.
未来方向
There are several future directions for the study of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. Another direction is to study the structure-activity relationship of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane and its derivatives to develop more potent compounds with potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may facilitate its use in lab experiments.
合成方法
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with propargylamine, followed by a reduction and cyclization step. The resulting product is purified through column chromatography to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane.
科学研究应用
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to possess anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer research, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug development, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-9-20-10-6-11-21(13-12-20)18(22)17-14-16(19-23-17)15-7-4-3-5-8-15/h1,3-5,7-8,14H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLODJWDKWMKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

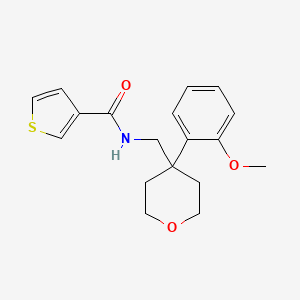

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)
![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
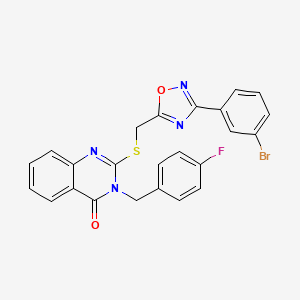
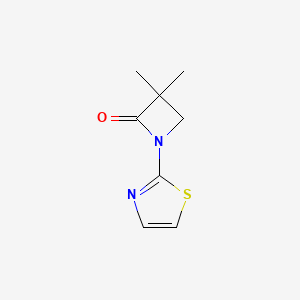
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)
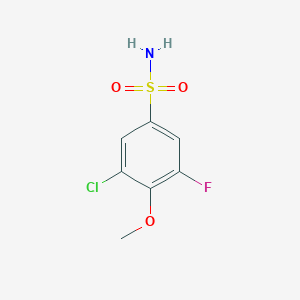

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)
![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl acetate](/img/structure/B2441811.png)